molecular formula C20H15F4N3O4 B11293077 3-(4-ethoxyphenyl)-N-[4-fluoro-3-(trifluoromethyl)phenyl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

3-(4-ethoxyphenyl)-N-[4-fluoro-3-(trifluoromethyl)phenyl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B11293077
M. Wt: 437.3 g/mol
InChI Key: BQKMUUDOFSRSCZ-UHFFFAOYSA-N
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Description

3-(4-ethoxyphenyl)-N-[4-fluoro-3-(trifluoromethyl)phenyl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound characterized by its unique structural features, including ethoxy, fluoro, and trifluoromethyl groups

Preparation Methods

The synthesis of 3-(4-ethoxyphenyl)-N-[4-fluoro-3-(trifluoromethyl)phenyl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can be achieved through several synthetic routes. One common method involves the Claisen-Schmidt reaction, which is used to prepare intermediate compounds such as (E)-3-(4-ethoxyphenyl)-1-(2-(trifluoromethyl)phenyl)prop-2-en-1-one . This intermediate can then undergo further reactions to form the final compound. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include radical initiators, catalysts, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(4-ethoxyphenyl)-N-[4-fluoro-3-(trifluoromethyl)phenyl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-ethoxyphenyl)-N-[4-fluoro-3-(trifluoromethyl)phenyl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form electron donor-acceptor complexes, leading to single electron transfer reactions under specific conditions . These interactions can modulate biological pathways, making the compound effective in various therapeutic applications.

Comparison with Similar Compounds

Similar compounds include (E)-3-(4-ethoxyphenyl)-1-(2-(trifluoromethyl)phenyl)prop-2-en-1-one and (E)-3-(naphthalen-2-yl)-1-(2-(trifluoromethyl)phenyl)prop-2-en-1-one . Compared to these compounds, 3-(4-ethoxyphenyl)-N-[4-fluoro-3-(trifluoromethyl)phenyl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide exhibits higher stabilization energy of electron delocalization and superior nonlinear optical properties. These unique features make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H15F4N3O4

Molecular Weight

437.3 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-N-[4-fluoro-3-(trifluoromethyl)phenyl]-2,4-dioxo-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C20H15F4N3O4/c1-2-31-13-6-4-12(5-7-13)27-18(29)14(10-25-19(27)30)17(28)26-11-3-8-16(21)15(9-11)20(22,23)24/h3-10H,2H2,1H3,(H,25,30)(H,26,28)

InChI Key

BQKMUUDOFSRSCZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)NC3=CC(=C(C=C3)F)C(F)(F)F

Origin of Product

United States

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